molecular formula C7H6Cl3NO2 B13134218 5-Chloro-2-methoxynicotinoylchloridehydrochloride

5-Chloro-2-methoxynicotinoylchloridehydrochloride

Cat. No.: B13134218
M. Wt: 242.5 g/mol
InChI Key: BALXCOWEOPYWEU-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxynicotinoylchloridehydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a derivative of nicotinic acid and is used primarily in laboratory settings for the synthesis of various substances . This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxynicotinoylchloridehydrochloride typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxynicotinoylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    5-Chloro-2-methoxynicotinic acid: Formed through hydrolysis.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-methoxynicotinoylchloridehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxynicotinoylchloridehydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in organic synthesis to create a wide range of chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxynicotinoylchloridehydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo multiple types of reactions, including substitution and hydrolysis, sets it apart from other similar compounds.

Properties

Molecular Formula

C7H6Cl3NO2

Molecular Weight

242.5 g/mol

IUPAC Name

5-chloro-2-methoxypyridine-3-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H5Cl2NO2.ClH/c1-12-7-5(6(9)11)2-4(8)3-10-7;/h2-3H,1H3;1H

InChI Key

BALXCOWEOPYWEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)Cl.Cl

Origin of Product

United States

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